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Compound Name: Amphocil

Cat. No.: B1664940 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These notes provide a comprehensive overview of the application of Amphocil (amphotericin

B colloidal dispersion, ABCD) in the treatment of systemic murine aspergillosis. This document

includes summarized quantitative data from comparative efficacy studies and detailed

experimental protocols for establishing and evaluating treatment in a mouse model.

Introduction
Systemic aspergillosis, primarily caused by Aspergillus fumigatus, is a life-threatening infection

in immunocompromised individuals. Murine models of systemic aspergillosis are crucial for

evaluating the efficacy of antifungal agents. Amphocil is a lipid-based formulation of

amphotericin B designed to reduce the nephrotoxicity associated with the conventional

deoxycholate formulation (D-AMB), such as Fungizone. Amphocil consists of a discoidal

complex of cholesteryl sulfate and amphotericin B.[1] These protocols and data are intended to

guide researchers in designing and executing preclinical studies to assess the therapeutic

potential of Amphocil.

Data Presentation: Comparative Efficacy of
Amphocil
The efficacy of Amphocil has been evaluated in murine models of systemic aspergillosis, often

in comparison to conventional amphotericin B deoxycholate (Fungizone) and other lipid
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formulations like AmBisome (L-AMB) and Abelcet (ABLC). The data below, derived from

intravenous infection models, summarizes key outcomes such as animal survival and organ

fungal burden.

Table 1: Survival Rates in Systemic Murine Aspergillosis
Models
This table summarizes the percentage of surviving mice at the end of the study period following

treatment with various amphotericin B formulations at different dosages. Two studies with

varying infection severity are presented.[1][2]

Treatment Group Dose (mg/kg/day)
Survival Rate
(Severe Infection)
[1]

Survival Rate (Less
Severe Infection)[1]

No Treatment

(Control)
- 0% 18%

Fungizone (D-AMB) 0.8 40% 90%

Amphocil (ABCD) 0.8 0% 60%

4.0 10% 80%

8.0 20% 80%

AmBisome (L-AMB) 0.8 30% 100%

4.0 50% 90%

8.0 40% 100%

Abelcet (ABLC) 0.8 0% 70%

4.0 10% 80%

8.0 10% 90%

Summary of Findings: In these studies, all formulations prolonged survival compared to no

treatment.[2] In the severe infection model, AmBisome showed the highest efficacy among the

lipid formulations, while Amphocil and Abelcet were less effective.[1] In the less severe
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infection model, all lipid formulations demonstrated significant efficacy, with Amphocil showing

comparable results to Abelcet at higher doses.[1]

Table 2: Efficacy Based on Organ Fungal Burden
This table describes the effectiveness of Amphocil in reducing the fungal burden in the

kidneys and brain of surviving mice compared to other formulations. Fungal burden is a critical

endpoint for assessing therapeutic efficacy.

Organ Amphocil (ABCD) Efficacy Summary

Kidneys

Amphocil was effective in clearing fungal burden

at doses of 4 and 8 mg/kg.[1] However,

conventional amphotericin B (Fungizone) at 0.8

mg/kg was superior to equivalent dosages of

Amphocil.[1]

Brain

No tested regimen of Amphocil (up to 8 mg/kg)

proved to be more effective than no treatment in

clearing fungal burden from the brain.[1]

Conventional amphotericin B was superior to all

other treatments in clearing the brain.[1]

Experimental Protocols
The following protocols provide a detailed methodology for establishing a systemic murine

aspergillosis model and evaluating the efficacy of Amphocil.

Protocol 1: Systemic Murine Aspergillosis Model
This protocol details the steps for animal selection, immunosuppression, and infection.

1. Animal Model:

Species/Strain: Female CD-1 or male BALB/c mice are commonly used.[1][3]

Age/Weight: 6-week-old mice, with an average weight of 20-25 grams.[1]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b1664940?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC353056/
https://www.benchchem.com/product/b1664940?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC353056/
https://pmc.ncbi.nlm.nih.gov/articles/PMC353056/
https://pmc.ncbi.nlm.nih.gov/articles/PMC353056/
https://pmc.ncbi.nlm.nih.gov/articles/PMC353056/
https://www.benchchem.com/product/b1664940?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC353056/
https://journals.asm.org/doi/10.1128/aac.00787-06
https://pmc.ncbi.nlm.nih.gov/articles/PMC353056/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1664940?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Acclimatization: House the animals for at least 7 days before the experiment under standard

laboratory conditions with free access to food and water.

2. Immunosuppression Regimen:

To establish a reproducible invasive infection, immunosuppression is required.[4] A common

method involves the administration of cyclophosphamide and/or corticosteroids.[3][5]

Day -2 (Relative to Infection): Administer cyclophosphamide intraperitoneally (IP) at a dose

of 250 mg/kg and cortisone acetate subcutaneously (SC) at 200 mg/kg.[3]

Day +3 (Post-Infection): Administer a second dose of cyclophosphamide (200 mg/kg, IP) and

cortisone acetate (200 mg/kg, SC) to maintain neutropenia.[3]

Antibiotic Prophylaxis: To prevent secondary bacterial infections, administer a broad-

spectrum antibiotic such as ceftazidime (5 mg/day, SC) from day 1 to day 6 post-infection.[3]

3. Aspergillus fumigatus Inoculum Preparation:

Strain: Use a well-characterized clinical isolate of Aspergillus fumigatus (e.g., Af293).[3]

Culture: Grow the fungus on Sabouraud dextrose agar plates at 37°C for 5-7 days.

Conidia Harvest: Harvest conidia by washing the plate surface with sterile phosphate-

buffered saline (PBS) containing 0.1% Tween 80.

Quantification: Filter the suspension through sterile gauze to remove hyphae. Count the

conidia using a hemocytometer and adjust the concentration with sterile saline to the desired

inoculum size (e.g., 5 x 10⁷ conidia/mL).

4. Infection Procedure:

Route: Intravenous (IV) injection via the lateral tail vein.

Volume: Inject 0.1 mL of the conidial suspension.

Inoculum Size: The inoculum can be adjusted to control the severity of the infection. An

inoculum of 5 x 10⁶ conidia/mouse typically results in a less severe infection, while 8 x 10⁶
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conidia/mouse leads to a more severe infection model.[1]

Protocol 2: Amphocil Treatment and Efficacy
Assessment
This protocol outlines the procedure for drug administration and the evaluation of therapeutic

outcomes.

1. Drug Preparation and Administration:

Formulation: Reconstitute Amphocil (amphotericin B colloidal dispersion) according to the

manufacturer's instructions, typically with sterile water for injection.

Dosage: Prepare dilutions to administer doses ranging from 0.8 to 8 mg/kg.[1]

Administration: Administer the prepared solution intravenously (IV) via the lateral tail vein.

Treatment Schedule: Begin treatment 24 hours after fungal inoculation and continue once

daily for 7 consecutive days.[1]

2. Efficacy Assessment:

Survival Monitoring: Monitor the mice daily for morbidity and mortality for a predefined period

(e.g., 21-30 days). Record the day of death for survival analysis.

Fungal Burden Analysis (for survivors at study endpoint):

Humanely euthanize all surviving animals at the end of the observation period.
Aseptically remove target organs (e.g., kidneys, brain, lungs).
Weigh each organ and homogenize it in a fixed volume of sterile saline.
Perform serial ten-fold dilutions of the organ homogenate.
Plate the dilutions onto Sabouraud dextrose agar.
Incubate at 37°C for 24-48 hours and count the number of colony-forming units (CFU).
Calculate the fungal burden as CFU per gram of tissue.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b1664940?utm_src=pdf-body-img
https://www.benchchem.com/product/b1664940?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC353056/
https://pmc.ncbi.nlm.nih.gov/articles/PMC353056/
https://pmc.ncbi.nlm.nih.gov/articles/PMC353056/
https://pubmed.ncbi.nlm.nih.gov/14982807/
https://pubmed.ncbi.nlm.nih.gov/14982807/
https://pubmed.ncbi.nlm.nih.gov/14982807/
https://journals.asm.org/doi/10.1128/aac.00787-06
https://pmc.ncbi.nlm.nih.gov/articles/PMC5897967/
https://www.frontiersin.org/journals/microbiology/articles/10.3389/fmicb.2017.00841/full
https://www.frontiersin.org/journals/microbiology/articles/10.3389/fmicb.2017.00841/full
https://www.benchchem.com/product/b1664940#application-of-amphocil-in-treating-systemic-murine-aspergillosis
https://www.benchchem.com/product/b1664940#application-of-amphocil-in-treating-systemic-murine-aspergillosis
https://www.benchchem.com/product/b1664940#application-of-amphocil-in-treating-systemic-murine-aspergillosis
https://www.benchchem.com/product/b1664940#application-of-amphocil-in-treating-systemic-murine-aspergillosis
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1664940?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1664940?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1664940?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

